3-Acetoxycyclohexanone
Description
3-Acetoxycyclohexanone is a cyclohexanone derivative featuring an acetoxy (-OAc) substituent at the 3-position. This compound is notable for its role in synthetic organic chemistry, particularly in reactions involving enolate intermediates or acetoxylation processes. This suggests unique steric or electronic properties imparted by the acetoxy group compared to other cyclohexanone analogs .
Properties
CAS No. |
53164-77-5 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3-oxocyclohexyl) acetate |
InChI |
InChI=1S/C8H12O3/c1-6(9)11-8-4-2-3-7(10)5-8/h8H,2-5H2,1H3 |
InChI Key |
SHBSJXDUJMMRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxycyclohexanone can be synthesized through several methods. One common approach involves the acetylation of cyclohexanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced separation techniques like chromatography may be used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxycyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to cyclohexanone or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Cyclohexanone, cyclohexanone carboxylic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
3-Acetoxycyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 3-acetoxycyclohexanone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and cyclohexanone, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-acetoxycyclohexanone and related cyclohexanone derivatives:
Substituent Effects on Physical Properties
- Electronic Effects: Electron-withdrawing acetoxy and methoxyphenyl groups alter ketone reactivity. For example, 3-(3-methoxyphenyl)cyclohexanone’s aryl ring facilitates resonance stabilization of intermediates ( ).
Research Findings and Key Differentiators
This highlights the critical role of substituent electronic profiles in directing reaction pathways.
Synthetic Versatility of Methyl Analogs: 3-Methylcyclohexanone’s methyl group enables efficient enolate generation, a feature less accessible in bulkier analogs like the acetoxy derivative ( ).
Pharmacological Potential: Amino- and methoxyphenyl-substituted cyclohexanones are prioritized in drug discovery due to their ability to interact with biological targets ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
